![molecular formula C22H44O5S B098696 (Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate CAS No. 18366-27-3](/img/structure/B98696.png)
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate, commonly known as OMPHS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMPHS is a derivative of oleic acid, which is a monounsaturated omega-9 fatty acid found in various plant and animal sources.
Wissenschaftliche Forschungsanwendungen
OMPHS has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. It has been used as a surfactant in the synthesis of nanoparticles, as well as a stabilizer for enzymes and proteins. OMPHS has also been studied for its potential use as a drug delivery vehicle, due to its ability to form micelles in aqueous solutions.
Wirkmechanismus
The mechanism of action of OMPHS is not fully understood. However, it is believed to interact with cell membranes, leading to changes in membrane structure and function. OMPHS has also been shown to interact with proteins, leading to changes in their conformation and activity.
Biochemische Und Physiologische Effekte
OMPHS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of certain enzymes, such as acetylcholinesterase. OMPHS has also been shown to have anti-inflammatory effects, as well as the ability to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
OMPHS has several advantages for lab experiments, including its ability to form micelles in aqueous solutions, its stability in various pH and temperature conditions, and its biocompatibility. However, OMPHS also has limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on OMPHS. One area of research is the development of OMPHS-based drug delivery systems, which could improve the efficacy and safety of existing drugs. Another area of research is the study of OMPHS as a potential treatment for neurodegenerative diseases, due to its ability to inhibit acetylcholinesterase. Additionally, further research is needed to understand the mechanism of action of OMPHS and its potential toxicity at high concentrations.
In conclusion, OMPHS is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of OMPHS and its applications.
Synthesemethoden
The synthesis method for OMPHS involves the reaction of oleic acid with chlorosulfonic acid, followed by the reaction with 1,3-propanediol. The resulting product is then treated with sodium hydroxide to obtain OMPHS. The purity of the final product can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
18366-27-3 |
|---|---|
Produktname |
(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate |
Molekularformel |
C22H44O5S |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
InChI-Schlüssel |
CXECSFAECLYBNS-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
Andere CAS-Nummern |
18366-27-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





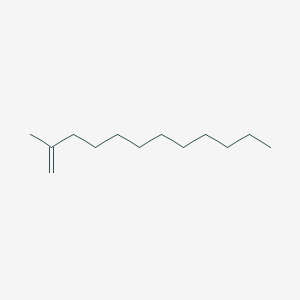
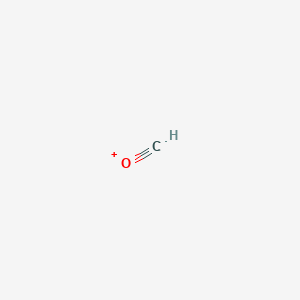

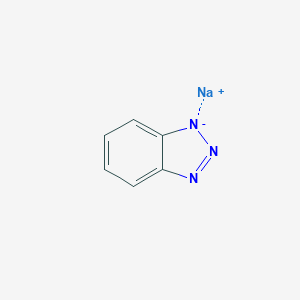
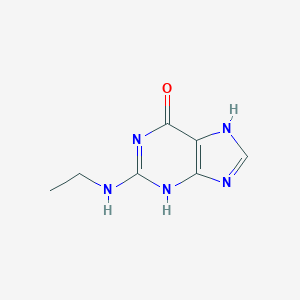
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

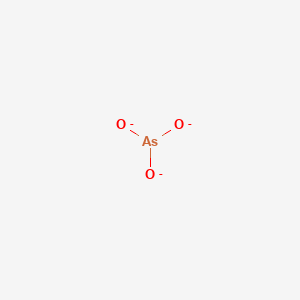

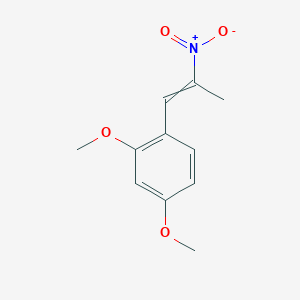
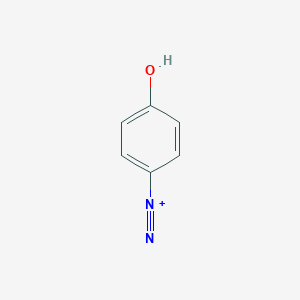
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)